(+/-)10(11)-EpDPA
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Overview
Description
(+/-)10(11)-EpDPA, also known as (+/-)10(11)-Epoxy-docosapentaenoic acid, is a bioactive lipid derived from the metabolism of docosapentaenoic acid. This compound is part of the epoxy fatty acids family, which are known for their significant roles in various biological processes, including anti-inflammatory and cardiovascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)10(11)-Epoxy-docosapentaenoic acid typically involves the epoxidation of docosapentaenoic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of (+/-)10(11)-Epoxy-docosapentaenoic acid may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+/-)10(11)-Epoxy-docosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products
Dihydroxy derivatives: Formed through oxidation.
Diols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(+/-)10(11)-Epoxy-docosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex bioactive molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of (+/-)10(11)-Epoxy-docosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation.
Pathways: It modulates the expression of genes involved in anti-inflammatory responses and lipid metabolism, leading to its beneficial effects on cardiovascular health and inflammation.
Comparison with Similar Compounds
(+/-)10(11)-Epoxy-docosapentaenoic acid is unique compared to other epoxy fatty acids due to its specific structure and biological activity. Similar compounds include:
Epoxy-eicosapentaenoic acid (EpEPA): Another epoxy fatty acid with anti-inflammatory properties.
Epoxy-docosahexaenoic acid (EpDHA): Known for its neuroprotective effects.
Epoxy-linoleic acid (EpLA): Involved in skin health and barrier function.
Each of these compounds has distinct biological activities and applications, highlighting the uniqueness of (+/-)10(11)-Epoxy-docosapentaenoic acid in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNJWZRJUGQCW-VABGYXHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348088 |
Source
|
Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895127-65-8 |
Source
|
Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study identifies (±)10(11)-EpDPA as a significantly reduced metabolite in the context of diabetic nephropathy. What is the potential significance of this finding for future research and therapeutic development?
A1: The study highlights a decrease in (±)10(11)-EpDPA levels alongside the downregulation of linoleic acid metabolism and fatty-acid β-oxidation pathways in diabetic nephropathy []. This suggests a possible link between (±)10(11)-EpDPA and the progression of the disease. Further research is needed to:
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